tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a nitro group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol.
Formation of Intermediate: The 4-nitrophenol is reacted with tetramethyl-1,3,2-dioxaborolane to form 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Final Coupling: The intermediate is then coupled with tert-butyl 4-hydroxypiperidine-1-carboxylate under suitable conditions to yield the final product
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or a building block for more complex molecules
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may interact with active sites of enzymes. The dioxaborolane moiety can participate in boron-mediated reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the nitro group in tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate imparts unique properties, making it distinct from its analogs .
Properties
IUPAC Name |
tert-butyl 4-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BN2O7/c1-20(2,3)30-19(26)24-12-10-16(11-13-24)29-18-9-8-15(25(27)28)14-17(18)23-31-21(4,5)22(6,7)32-23/h8-9,14,16H,10-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUFOXFFUYVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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